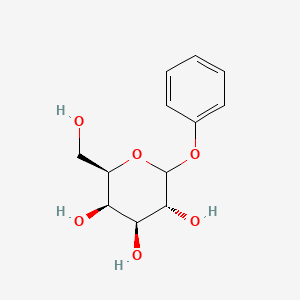
Decahydro-1,4-naphthalenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-1,4-naphthalenediol is an organic compound with the molecular formula C10H18O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to a decahydro-naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decahydro-1,4-naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 1,4-naphthoquinone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions
Decahydro-1,4-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: 1,4-naphthoquinone derivatives.
Reduction: Tetrahydro-1,4-naphthalenediol.
Substitution: Alkyl or acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Decahydro-1,4-naphthalenediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Decahydro-1,4-naphthalenediol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthalenediol: A related compound with similar hydroxyl groups but without the decahydro structure.
1,4-Naphthoquinone: An oxidized form of Decahydro-1,4-naphthalenediol.
Tetrahydro-1,4-naphthalenediol: A partially reduced derivative.
Uniqueness
This compound is unique due to its fully saturated naphthalene ring system, which imparts distinct chemical and physical properties compared to its unsaturated counterparts. This saturation enhances its stability and reactivity in specific reactions, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
1127-54-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2 |
InChI-Schlüssel |
FHJSOCHUPDXCJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(CCC2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
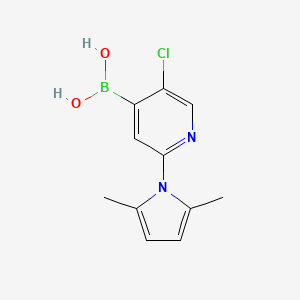
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
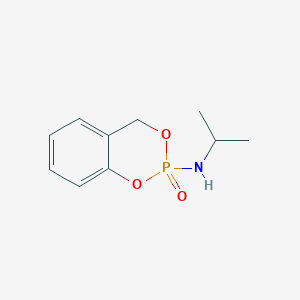
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
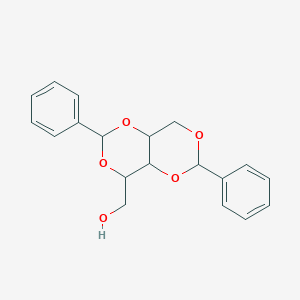
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
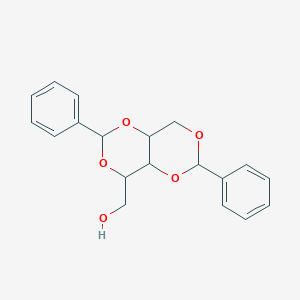

![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)

